3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that features a benzodioxole moiety, a pyrrolidine ring, and an oxazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Acetylation: The benzodioxole derivative is then acetylated using acetic anhydride or acetyl chloride under acidic conditions.
Pyrrolidine Ring Formation: The acetylated benzodioxole is reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Oxazolidinone Formation: Finally, the pyrrolidine derivative is reacted with an isocyanate or a carbamate to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but may include substituted benzodioxole or oxazolidinone derivatives.
Scientific Research Applications
3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
3,4-Methylenedioxybenzene: A simpler benzodioxole derivative.
Uniqueness
3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is unique due to its combination of a benzodioxole moiety, a pyrrolidine ring, and an oxazolidinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-15(8-11-1-2-13-14(7-11)23-10-22-13)17-4-3-12(9-17)18-5-6-21-16(18)20/h1-2,7,12H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFUTWQWPQFMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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